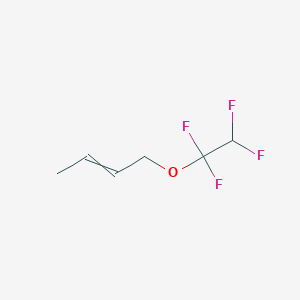![molecular formula C18H38Si4 B14430783 Silane, [(dimethylphenylsilyl)methylidyne]tris[trimethyl- CAS No. 80395-51-3](/img/structure/B14430783.png)
Silane, [(dimethylphenylsilyl)methylidyne]tris[trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, [(dimethylphenylsilyl)methylidyne]tris[trimethyl-] is a specialized organosilicon compound. It is characterized by the presence of a silicon atom bonded to a phenyl group, three trimethylsilyl groups, and a dimethylphenylsilyl group. This compound is used in various chemical reactions and has applications in different scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(dimethylphenylsilyl)methylidyne]tris[trimethyl-] typically involves the reaction of trimethylsilyl chloride with dimethylphenylsilane in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of Silane, [(dimethylphenylsilyl)methylidyne]tris[trimethyl-] involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Silane, [(dimethylphenylsilyl)methylidyne]tris[trimethyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes with lower oxidation states.
Substitution: Various organosilicon compounds with different functional groups.
Scientific Research Applications
Silane, [(dimethylphenylsilyl)methylidyne]tris[trimethyl-] has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation and cross-coupling reactions.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Silane, [(dimethylphenylsilyl)methylidyne]tris[trimethyl-] involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. The silicon atom’s affinity for oxygen and fluorine allows it to form stable bonds with these elements, facilitating the formation of new compounds. The compound’s molecular targets and pathways depend on the specific reaction and conditions employed .
Comparison with Similar Compounds
Similar Compounds
- Dimethylphenylsilane
- Trimethylsilyl chloride
- Triphenylsilane
- Trichlorosilane
Uniqueness
Silane, [(dimethylphenylsilyl)methylidyne]tris[trimethyl-] is unique due to its combination of trimethylsilyl and dimethylphenylsilyl groups, which provide distinct reactivity and stability compared to other silanes. This makes it particularly useful in specialized applications where other silanes may not perform as effectively .
Properties
CAS No. |
80395-51-3 |
|---|---|
Molecular Formula |
C18H38Si4 |
Molecular Weight |
366.8 g/mol |
IUPAC Name |
dimethyl-phenyl-[tris(trimethylsilyl)methyl]silane |
InChI |
InChI=1S/C18H38Si4/c1-19(2,3)18(20(4,5)6,21(7,8)9)22(10,11)17-15-13-12-14-16-17/h12-16H,1-11H3 |
InChI Key |
BAFNAOFIFUCHDX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


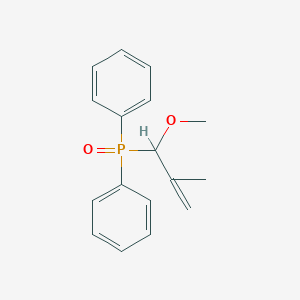
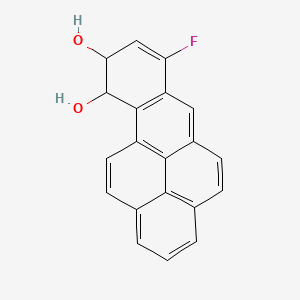
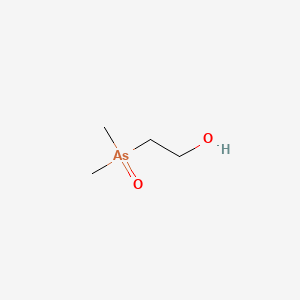
![2-{3-[(Trimethylsilyl)oxy]phenyl}propane-2-peroxol](/img/structure/B14430721.png)
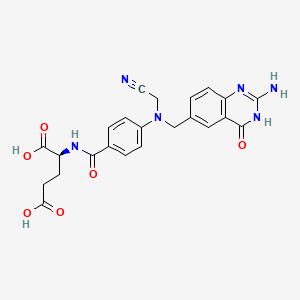
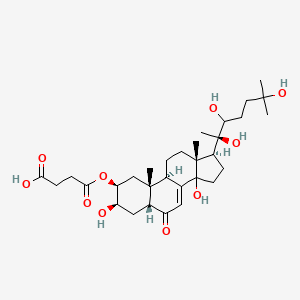
![Chloro(dimethyl)[(trimethylstannyl)methyl]stannane](/img/structure/B14430740.png)

![2-[2-(1,3-Diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B14430751.png)

![2,3,4,5-Tetrachloro-6-[(diethylamino)methyl]phenol](/img/structure/B14430758.png)
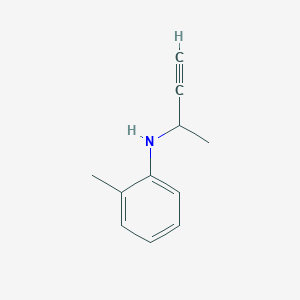
![2-({2-[Ethenyl(dimethyl)silyl]ethyl}sulfanyl)ethan-1-amine](/img/structure/B14430764.png)
